molecular formula C21H23F2N5O3 B11932292 6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide

6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide

Cat. No.: B11932292
M. Wt: 431.4 g/mol
InChI Key: WDZAGMQBKLWFSD-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, and a pyrrolidine moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinoline intermediate.

    Attachment of the Aminobutoxy Group: The aminobutoxy group can be attached through an etherification reaction, where an appropriate aminobutyl halide reacts with the hydroxyl group on the quinoline core.

    Final Coupling: The final coupling step involves the reaction of the intermediate with a cyano and difluoro-substituted pyrrolidine derivative under suitable conditions, such as the presence of a base and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminobutoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The pyrrolidine moiety can interact with enzymes, inhibiting their activity. The cyano and difluoro groups can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

  • **6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide
  • **this compound
  • **this compound

Uniqueness

This compound is unique due to its combination of a quinoline core and a pyrrolidine moiety, which imparts distinct chemical and biological properties. The presence of cyano and difluoro groups further enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H23F2N5O3

Molecular Weight

431.4 g/mol

IUPAC Name

6-(4-aminobutoxy)-N-[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]quinoline-4-carboxamide

InChI

InChI=1S/C21H23F2N5O3/c22-21(23)10-14(11-25)28(13-21)19(29)12-27-20(30)16-5-7-26-18-4-3-15(9-17(16)18)31-8-2-1-6-24/h3-5,7,9,14H,1-2,6,8,10,12-13,24H2,(H,27,30)/t14-/m0/s1

InChI Key

WDZAGMQBKLWFSD-AWEZNQCLSA-N

Isomeric SMILES

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N

Canonical SMILES

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=C(C=CC3=NC=C2)OCCCCN)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.